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Executive Summary

I-CBP112 is a potent and selective small-molecule inhibitor that targets the bromodomains of
the CREB-binding protein (CBP) and p300, two closely related and critical histone
acetyltransferases (HATS) that function as transcriptional co-activators. In the context of
leukemia, particularly Acute Myeloid Leukemia (AML), the aberrant function of CBP/p300 is
linked to the maintenance of a malignant phenotype characterized by uncontrolled self-renewal
and differentiation arrest. I-CBP112 acts as an acetyl-lysine competitive inhibitor, disrupting the
"reader" function of the CBP/p300 bromodomain, which is essential for recognizing acetylated
histone tails and recruiting transcriptional machinery to key gene loci. This disruption leads to
the transcriptional repression of oncogenic programs, impairing the clonogenic growth of
leukemia cells and inducing differentiation. Notably, I-CBP112 demonstrates synergistic activity
with other anti-leukemic agents, including BET bromodomain inhibitors and conventional
chemotherapy, presenting a promising new therapeutic strategy.

Core Mechanism of Action

I-CBP112 functions primarily by competitively binding to the acetyl-lysine binding pocket within
the bromodomains of CBP and p300.[1][2] This action prevents these proteins from recognizing
and binding to acetylated lysine residues on histone tails and other proteins, a critical step in
the activation of gene transcription.[1] By inhibiting this reader function, I-CBP112 effectively
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displaces the CBP/p300 co-activator complexes from chromatin at specific gene promoters,
leading to the downregulation of target genes essential for leukemogenesis.[1][3]

CBP/p300 are frequently implicated in leukemia through chromosomal translocations (e.g.,
MLL-CBP) or as essential co-activators for oncogenic fusion proteins like AML1-ETO.[1][3]
These oncoproteins drive aberrant self-renewal programs. I-CBP112's mechanism directly
counters this by impairing the clonogenic growth and leukemia-initiating potential of cancer
cells while promoting cellular differentiation.[3][4]

An interesting and complex aspect of I-CBP112's mechanism is its potential to allosterically
activate the histone acetyltransferase (HAT) domain of CBP/p300 on nucleosomal substrates,
even while inhibiting the bromodomain.[5] This suggests that I-CBP112's effects on
transcription are nuanced and context-dependent, potentially involving a reprogramming of the
epigenome beyond simple inhibition.
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Caption: Core mechanism of I-CBP112 in leukemia cells.

Quantitative Data Summary

The potency and selectivity of I-CBP112 have been characterized through various biochemical

and cellular assays. The key quantitative metrics are summarized below.
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Synergy with Anti-Leukemic Agents

A significant feature of I-CBP112 is its ability to act synergistically with other anticancer agents,

enhancing their efficacy and potentially overcoming resistance mechanisms.
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Synergy with Doxorubicin

I-CBP112 enhances the cytotoxicity of the chemotherapeutic agent doxorubicin.[8] The primary
mechanism is the I-CBP112-mediated transcriptional repression of genes encoding ATP-
binding cassette (ABC) transporters, such as ABCC1 and ABCC10.[4][9][10] These
transporters function as efflux pumps that expel chemotherapy drugs from the cancer cell, a
common mechanism of multidrug resistance.

By inhibiting CBP/p300, I-CBP112 alters the chromatin landscape at the promoters of these
ABC transporter genes, leading to reduced H3K4 trimethylation (a mark of active transcription)
and recruitment of the lysine-specific demethylase 1 (LSD1).[4][9][10] This results in decreased
expression of the efflux pumps, leading to higher intracellular accumulation of doxorubicin and
consequently, enhanced cell killing.[4][11]
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Experimental Workflow: Synergy Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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